molecular formula C31H56O9 B3425408 Nonylbenzene-PEG8-OH CAS No. 41506-14-3

Nonylbenzene-PEG8-OH

Cat. No.: B3425408
CAS No.: 41506-14-3
M. Wt: 572.8 g/mol
InChI Key: XXPRRHYTDCWGRP-UHFFFAOYSA-N
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Description

Nonylbenzene-PEG8-OH is a polyethylene glycol (PEG)-based linker used in the synthesis of proteolysis-targeting chimeras (PROTACs). This compound is characterized by its ability to join two essential ligands, facilitating the selective degradation of target proteins through the ubiquitin-proteasome system .

Mechanism of Action

Target of Action

Nonoxynol-8, also known as 23-(Nonylphenoxy)-3,6,9,12,15,18,21-heptaoxatricosan-1-ol, primarily targets sperm cells . It is a surfactant used as a vaginal spermicide . Spermicides are locally acting non-hormonal contraceptives that immobilize, inactivate, damage, and/or kill sperms without eliciting systemic effects .

Mode of Action

Nonoxynol-8 interacts with the lipids in the membranes of the acrosome and the midpiece of the sperm . The sperm membranes are lysed; the acrosome, neck, and midpiece of the spermatozoa are loosened and then detached, which results in their immobilization and death . It is a chemical detergent that damages sperm cell membranes, killing the cells .

Biochemical Pathways

It is known that the compound’s action involves the disruption of cellular and microbial membranes . This offers contraceptive activity against a wide range of sperm cells .

Pharmacokinetics

One study found that nonoxynol-9, a similar compound, was detectable in plasma up to 10 hours post-administration . The mean peak concentration was 4.87 ± 0.37 ng/mL at 1 hour post-administration . The plasma concentration decreased rapidly and was eliminated with a terminal half-life of 1.45 ± 0.07 hours .

Result of Action

The primary result of Nonoxynol-8’s action is the immobilization and death of sperm cells . By damaging the sperm cell membranes, Nonoxynol-8 prevents the sperm cells from fertilizing an egg . This makes it an effective contraceptive.

Action Environment

The action of Nonoxynol-8 can be influenced by various environmental factors. For instance, the compound’s effectiveness can be affected by the pH of the environment . Moreover, frequent use of Nonoxynol-9, a similar compound, has been found to potentially damage both vaginal and rectal cells, which could facilitate transmission of sexually transmitted infections under certain conditions . Therefore, the safety and efficacy of Nonoxynol-8 may also be influenced by factors such as frequency of use and the user’s overall health status.

Biochemical Analysis

Biochemical Properties

Nonoxynol-8 acts as a surfactant, disrupting the lipid membranes of sperm, thereby immobilizing and killing them . This biochemical reaction primarily involves the interaction of Nonoxynol-8 with the lipids in the membranes of the acrosome and the midpiece of the sperm .

Cellular Effects

Nonoxynol-8 has a significant impact on sperm cells. When present in the vagina during intercourse, it immobilizes, inactivates, damages, and/or kills sperms without eliciting systemic effects . It has been found to damage the structures of sperm, as well as other organelles like acrosome and mitochondria .

Molecular Mechanism

The molecular mechanism of action of Nonoxynol-8 involves interaction with the lipids in the membranes of the acrosome and the midpiece of the sperm . The sperm membranes are lysed; the acrosome, neck, and midpiece of the spermatozoa are loosened and then detached, resulting in their immobilization and death .

Temporal Effects in Laboratory Settings

In laboratory settings, Nonoxynol-9 has been observed to cause some damage to cells in the vagina, but small, infrequent vaginal doses (<150 mg once a day or less) of Nonoxynol-8 appear to cause little or no damage .

Metabolic Pathways

As a surfactant, it is likely to interact with various enzymes and cofactors in the process of disrupting lipid membranes .

Transport and Distribution

Nonoxynol-9 is typically applied topically and acts locally. It has been demonstrated that spermicidal compounds like Nonoxynol-9 may migrate from the vaginal canal into the endocervix within 10 minutes of insertion .

Subcellular Localization

Given its mechanism of action, it is likely to be found in the vicinity of the cell membrane where it exerts its surfactant effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

Nonylbenzene-PEG8-OH is synthesized through a series of chemical reactions involving the attachment of nonylbenzene to a PEG chain. The process typically involves the following steps:

Industrial Production Methods

Industrial production of this compound involves large-scale chemical synthesis under controlled conditions. The process ensures high purity and consistency, which are crucial for its application in PROTAC synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Nonylbenzene-PEG8-OH is unique due to its specific PEG chain length and terminal hydroxyl group, which make it particularly suitable for use as a PROTAC linker. Its ability to facilitate selective protein degradation sets it apart from other similar compounds .

Properties

IUPAC Name

2-[2-[2-[2-[2-[2-[2-[2-(4-nonylphenoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H56O9/c1-2-3-4-5-6-7-8-9-30-10-12-31(13-11-30)40-29-28-39-27-26-38-25-24-37-23-22-36-21-20-35-19-18-34-17-16-33-15-14-32/h10-13,32H,2-9,14-29H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXPRRHYTDCWGRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC1=CC=C(C=C1)OCCOCCOCCOCCOCCOCCOCCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H56O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40872586
Record name 23-(4-Nonylphenoxy)-3,6,9,12,15,18,21-heptaoxatricosan-1-ol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

572.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41506-14-3, 27177-05-5
Record name Octaethylene glycol mono(p-nonylphenyl) ether
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41506-14-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nonoxynol 8
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027177055
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,6,9,12,15,18,21-Heptaoxatricosan-1-ol, 23-(4-nonylphenoxy)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041506143
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,6,9,12,15,18,21-Heptaoxatricosan-1-ol, 23-(nonylphenoxy)-
Source EPA Chemicals under the TSCA
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Record name 23-(4-Nonylphenoxy)-3,6,9,12,15,18,21-heptaoxatricosan-1-ol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 23-(nonylphenoxy)-3,6,9,12,15,18,21-heptaoxatricosan-1-ol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the impact of Rokafenol N-8 on lung tissue, and what makes it unsuitable for dust control in coal mines?

A1: Research indicates that Rokafenol N-8 does not mitigate the harmful effects of coal mine dust on lung tissue and, in fact, exacerbates them [, ]. Studies on albino rats have shown that exposure to Rokafenol N-8, either through inhalation or intratracheal administration, leads to a significant increase in hydroxyproline levels in lung tissue [, ]. Hydroxyproline is a major component of collagen, and elevated levels suggest increased collagen deposition, a hallmark of pneumoconiosis, commonly known as "black lung" disease. Furthermore, Rokafenol N-8 failed to prevent the development of pneumoconiotic changes induced by coal dust []. These findings led to the conclusion that Rokafenol N-8 is not suitable for use as a dust control agent in coal mines due to its potential to worsen lung damage.

Q2: How does Rokafenol N-8 interact with other substances, particularly its effect on the adsorption of dyes and other surfactants onto chitin?

A2: Rokafenol N-8 exhibits complex interactions with other substances, particularly in adsorption processes involving chitin [, ]. Studies have revealed that the presence of Rokafenol N-8 significantly affects the adsorption of both dyes and other surfactants onto chitin, a natural biopolymer. In the case of vinyl-sulfonate dyes, Rokafenol N-8 competed for active sites on the chitin, resulting in reduced dye adsorption []. Conversely, Rokafenol N-8 enhanced the adsorption of a chlorotriazine dye, indicating that the nature of the dye influences the interaction []. Further research showed that Rokafenol N-8 exhibited lower adsorption onto chitin compared to anionic surfactants [], suggesting differences in their affinity for the chitin surface. These findings highlight the importance of understanding the specific interactions between Rokafenol N-8 and other substances in various applications.

Q3: What are the known toxicological effects of Rokafenol N-8?

A3: Rokafenol N-8 has been classified as a "weakly toxic substance" according to the Hodge and Sterner Chemical Substance Toxicity Classifications [, ]. Animal studies have shown that while it doesn't cause skin irritation, concentrated solutions (100%) can induce severe eye irritation (panophthalmia) []. Furthermore, repeated exposure to Rokafenol N-8, in conjunction with coal mine dust, was found to increase the severity of pathological changes in the liver of rats [], raising concerns about its potential long-term effects on organ health.

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